2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,3-benzodioxol-5-yl substituent at the 2-position and an N-(5-fluoro-2-methylphenyl)acetamide moiety at the 5-position. Its molecular formula is C₂₃H₁₈FN₃O₄, with an average molecular mass of 427.41 g/mol (exact mass: 427.1284). Such structural motifs are common in bioactive molecules targeting enzymes or receptors associated with inflammation, oncology, or infectious diseases .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-13-2-4-15(23)9-16(13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJKJNRQULQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo/Pyrimidine Derivatives
Key Observations
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) offers a planar, electron-deficient system compared to the triazinone core in ’s compound. This difference may alter binding affinity to targets like kinases or G-protein-coupled receptors . Triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity, suggesting that pyrimidine-based cores may favor interactions with plant-specific enzymes. The target compound’s benzodioxole group could similarly engage in π-π stacking with aromatic residues in biological targets .
Substituent Effects: Fluorine Position: The target compound’s 5-fluoro-2-methylphenyl group differs from the 3-fluoro-4-methylphenyl analogue in . Benzodioxole vs. Furan: The benzodioxole group (target compound) provides greater electron density and metabolic stability than the furan in ’s compound, which is prone to oxidative ring opening .
Bioactivity Trends :
- highlights that chiral centers (e.g., α-methyl substitutions) enhance bioactivity in triazolo-pyrimidines. The target compound’s achiral structure may prioritize synthetic accessibility over stereochemical optimization .
- Antimicrobial hydrazones in demonstrate that aryl substituents (e.g., quinazoline) improve efficacy against fungi. The target compound’s fluorophenyl group may similarly enhance penetration into hydrophobic microbial membranes .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Analogues
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